molecular formula C10H10N2O2 B11742862 1-(6-hydroxy-2-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-one

1-(6-hydroxy-2-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-one

Cat. No.: B11742862
M. Wt: 190.20 g/mol
InChI Key: FMPFCBFEDQIXCV-UHFFFAOYSA-N
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Description

1-(6-hydroxy-2-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-one is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a hydroxy group at the sixth position and a methyl group at the second position of the benzimidazole ring, with an ethanone moiety attached at the fifth position.

Preparation Methods

The synthesis of 1-(6-hydroxy-2-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzimidazole and appropriate reagents for functional group transformations.

    Reaction Conditions: The hydroxy group can be introduced via hydroxylation reactions, while the ethanone moiety can be attached through acylation reactions.

    Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

1-(6-hydroxy-2-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethanone moiety can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used, leading to a variety of functionalized benzimidazole derivatives.

Scientific Research Applications

1-(6-hydroxy-2-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(6-hydroxy-2-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways.

    Pathways Involved: The pathways involved depend on the specific biological activity being studied, such as antimicrobial or anticancer mechanisms.

Comparison with Similar Compounds

1-(6-hydroxy-2-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-one can be compared with other benzimidazole derivatives:

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

1-(6-hydroxy-2-methyl-3H-benzimidazol-5-yl)ethanone

InChI

InChI=1S/C10H10N2O2/c1-5(13)7-3-8-9(4-10(7)14)12-6(2)11-8/h3-4,14H,1-2H3,(H,11,12)

InChI Key

FMPFCBFEDQIXCV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C(=C2)O)C(=O)C

Origin of Product

United States

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